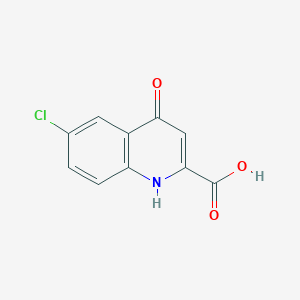

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHYBXRWVNVMRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90906582 | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10174-72-8 | |

| Record name | 10174-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism

The synthesis begins with the condensation of 6-chloroanthranilic acid (or its derivatives) with ethyl ethoxymethylenemalonate. Nucleophilic substitution at the ethoxy group forms an anilidomethylenemalonate intermediate, which undergoes thermal cyclization to yield ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate. Subsequent saponification with sodium hydroxide hydrolyzes the ester to the carboxylic acid, followed by acid-mediated decarboxylation to produce the target compound.

Key Steps:

-

Condensation:

-

Cyclization:

-

Hydrolysis and Decarboxylation:

Optimization and Yields

Source reports a 77% yield for the cyclization step when conducted in refluxing phenyl ether. Saponification with aqueous NaOH in ethanol at 100°C achieves 65–90% conversion to the carboxylic acid. Decarboxylation under acidic conditions (e.g., HCl) completes the synthesis with minimal by-products.

Table 1: Gould–Jacobs Reaction Parameters

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclization | Phenyl ether, reflux, 5 hr | 77 |

| Ester hydrolysis | 2 M NaOH, EtOH, 100°C, 3 hr | 85 |

| Decarboxylation | 6 M HCl, 80°C, 2 hr | 92 |

Hydrolysis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Esters

Alternative routes involve intermediates such as 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid esters, which are hydrolyzed to the target compound. This method, detailed in patent, avoids by-product formation through precise temperature control and solvent selection.

Procedure

A mixture of ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, piperazine derivatives (2–4 equivalents), and an organic base (e.g., triethylamine) is heated at 110–120°C for 5 hours in a non-polar solvent (e.g., toluene). The ester intermediate is then hydrolyzed using aqueous HCl to yield the carboxylic acid.

Advantages:

Table 2: Hydrolysis Method Performance

| Parameter | Value |

|---|---|

| Reaction temperature | 110–120°C |

| Time | 5 hr |

| Solvent | Toluene |

| Final purity | >99% (HPLC) |

| Overall yield | 78% |

Post-Synthetic Functionalization

This compound can also be synthesized via post-synthetic modifications of preassembled quinoline cores. Source demonstrates this through C-3 functionalization of ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate.

Aminomethylation at C-3

Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate reacts with 2-morpholinoethylamine and formaldehyde in 1,4-dioxane at reflux to form 3-aminomethyl derivatives. Subsequent ester hydrolysis yields the target acid.

Reaction Scheme:

-

Aminomethylation:

-

Hydrolysis:

Table 3: Functionalization Reaction Metrics

| Condition | Detail | Yield (%) |

|---|---|---|

| Solvent | 1,4-Dioxane | – |

| Temperature | Reflux (110°C) | – |

| Hydrolysis time | 1 hr | 78 |

Challenges and Industrial Scalability

Analyse Chemischer Reaktionen

6-Chlorokynurenic acid undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form various quinolinic acid derivatives.

Reduction: Reduction reactions can modify the quinoline ring structure.

Substitution: The chlorine atom at position 6 can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hypochlorous acid and reducing agents like sodium borohydride . The major products formed from these reactions are typically other quinolinic acid derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

6-Chlorokynurenic acid has a wide range of scientific research applications:

Neuroprotection: It acts as a neuroprotective agent by antagonizing the NMDA receptor, preventing neurodegeneration caused by excitotoxicity.

Antidepressant Effects: It has been shown to produce rapid antidepressant-like effects by regulating hippocampal microRNA expressions involved in the TrkB-ERK/Akt signaling pathways.

Glutamate Reuptake Inhibition: It inhibits the reuptake of glutamate into synaptic vesicles, thereby modulating synaptic transmission.

Wirkmechanismus

6-Chlorokynurenic acid exerts its effects primarily through antagonism of the NMDA receptor at the glycine site. This inhibition prevents the excitatory neurotransmitter glutamate from binding to the receptor, thereby reducing neuronal excitability and protecting against excitotoxicity . Additionally, it modulates the expression of specific microRNAs in the hippocampus, which are involved in the antidepressant effects observed in animal models .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Positional Isomers: 7-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid

- Structural Difference : Chlorine substitution at position 7 instead of 5.

- Impact : The positional isomer 7-chlorokynurenic acid (7-CKA) exhibits distinct receptor binding profiles. For instance, 7-CKA is a potent antagonist of the glycine site on the NMDA receptor, while 6-chloro derivatives may prioritize interactions with other ion channels like M-type K⁺ channels .

- Synthesis : Similar methods apply, but regioselectivity during cyclization determines the halogen position.

C-3 Substituted Derivatives

a. 3-(Morpholinomethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid (KYNA-M1)

- Structural Difference: A morpholinomethyl group at position 3.

- Impact : KYNA-M1 demonstrates enhanced modulation of M-type K⁺ channels (EC₅₀ ~10 µM) compared to the parent compound, attributed to increased membrane permeability from the morpholine moiety .

- Synthesis : Mannich reaction of KYNA ethyl ester with morpholine and formaldehyde under reflux in 1,4-dioxane .

b. 3-((Dimethylamino)methyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid

- Structural Difference: Dimethylaminomethyl substitution at position 3.

Carboxamide Derivatives

a. N-(1-Adamantanyl)-6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxamide

- Structural Difference : Adamantane group replaces the carboxylic acid.

- Impact : The adamantane moiety significantly increases lipophilicity (logP >3), enhancing blood-brain barrier penetration. This derivative shows promise in central nervous system (CNS) targeting, with anti-tuberculosis activity reported (MIC ~0.5 µg/mL) .

b. 6-Methoxy-8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid-(4-morpholin-4-yl-phenyl)amide

Fluoroquinolone Analogues

a. 7-Chloro-6-fluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid

- Structural Difference : Fluorine at position 6 and a difluorophenyl group at position 1.

- Impact : This intermediate in temafloxacin synthesis exhibits broad-spectrum antibacterial activity. The fluorine atom enhances DNA gyrase inhibition .

b. 1-Cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

Comparative Data Table

Key Findings and Implications

- Substituent Position : Chlorine at position 6 vs. 7 alters target selectivity (e.g., ion channels vs. NMDA receptors).

- Functional Groups: Carboxamide derivatives improve CNS penetration, while C-3 substitutions (e.g., morpholinomethyl) enhance ion channel modulation.

Biologische Aktivität

6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a notable compound in medicinal chemistry, primarily recognized for its diverse biological activities, including antimicrobial and potential anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 223.61 g/mol. Its structure features a fused quinoline system with a chloro substituent at the 6-position and a carboxylic acid group at the 2-position, which are critical for its biological reactivity and pharmacological effects.

Inhibition of Bacterial Enzymes :

this compound primarily exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and repair. By disrupting these processes, the compound leads to cell death in susceptible bacteria.

Cellular Effects :

The compound induces significant cellular responses in bacteria, including the SOS response, which activates genes involved in DNA repair and cell cycle regulation. This effect highlights its role in modulating bacterial stress responses.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial activity against various bacterial strains. Its efficacy is particularly noted against Gram-negative bacteria due to its ability to penetrate bacterial membranes effectively.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential antiviral activity. A related compound, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid, was found to inhibit HIV-1 replication in human primary cells with an EC50 of approximately 1.5 µM . This suggests that derivatives of the quinoline family may have broader antiviral applications.

Case Studies and Research Findings

A significant study highlighted the synthesis of various derivatives of this compound, exploring their biological activities through structure-activity relationship (SAR) analysis. Modifications at different positions on the quinoline ring led to enhanced antimicrobial potency and selectivity against specific pathogens .

Example Case Study: Synthesis and Evaluation

A recent study synthesized several derivatives of this compound using various amines and evaluated their biological activities against a panel of bacterial strains. The results indicated that certain substitutions significantly improved antimicrobial effectiveness:

| Derivative | Activity | MIC (µg/mL) |

|---|---|---|

| 3-Amino derivative | Enhanced activity | 0.25 |

| 5-Methyl derivative | Moderate activity | 0.75 |

| Non-substituted parent compound | Baseline activity | 1.0 |

Q & A

Q. What are the common synthetic routes for preparing 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid?

The synthesis typically involves introducing chlorine at the 6-position of the quinoline core. A validated method for analogous compounds (e.g., 2-chloroquinoline-4-carboxylic acid) uses POCl₃ in DMF under reflux to achieve chlorination of the precursor 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. Post-reaction, the product is precipitated using ice-cold water and purified via recrystallization . For the target compound, similar protocols may require optimizing reaction time and temperature to ensure regioselective chlorination at position 6.

Q. How should researchers handle and store this compound to ensure stability?

Based on safety data for structurally related quinoline derivatives:

- Storage : Keep the compound in a tightly sealed container under dry, ventilated conditions (20–25°C) to prevent hydrolysis or oxidation. Desiccants like silica gel are recommended .

- Handling : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .

Q. What analytical techniques are recommended for characterizing purity and structure?

- NMR spectroscopy : Confirm substituent positions (e.g., chloro at C6, carboxylic acid at C2) via ¹H and ¹³C NMR, comparing shifts to PubChem data for similar quinolinecarboxylic acids .

- HPLC : Assess purity using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ ion) via ESI-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Key strategies include:

- Temperature control : Maintain reflux at 100°C to avoid incomplete chlorination or over-oxidation .

- Catalyst selection : Use anhydrous DMF as a solvent to stabilize intermediates and reduce side reactions like esterification .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product from unreacted starting materials or positional isomers .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

- Structural analogs : Subtle differences in substituents (e.g., fluoro vs. chloro groups) can drastically alter bioactivity. For example, 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid exhibits distinct antibacterial profiles compared to chloro derivatives .

- Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) tests using consistent bacterial strains (e.g., E. coli ATCC 25922) and growth media to ensure reproducibility .

Q. How can the quinoline core be modified to enhance antibacterial efficacy while reducing toxicity?

Methodological approaches include:

- Functional group addition : Introduce a fluorobenzoyl group at C3 to improve target binding (e.g., DNA gyrase inhibition) while maintaining low cytotoxicity .

- Stereochemical control : Use chiral amines during synthesis to produce enantiomerically pure intermediates, as seen in fluoroquinolone derivatives, to enhance specificity and reduce off-target effects .

- Prodrug design : Convert the carboxylic acid to an ester (e.g., ethyl ester) to improve bioavailability, followed by in vivo hydrolysis to the active form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.